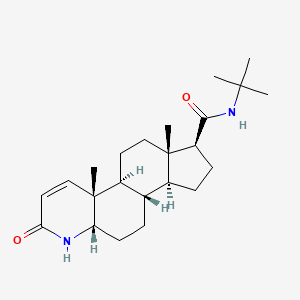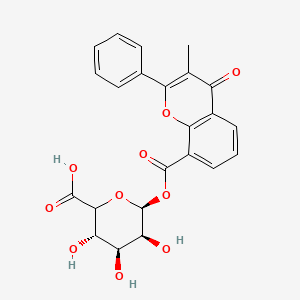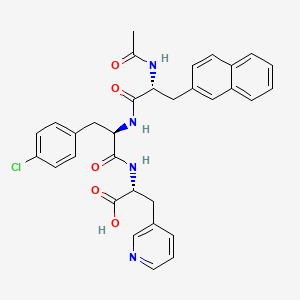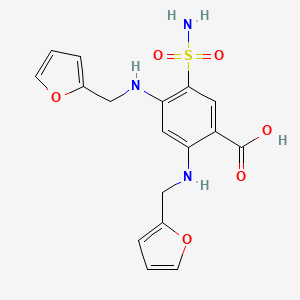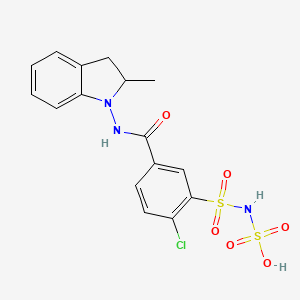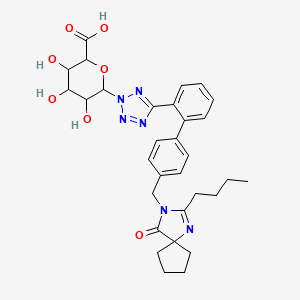
Iopamidol EP Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Chemistry and Separation Techniques
Iopamidol EP Impurity G plays a critical role in the analytical chemistry domain, particularly in the optimization of separation and purification methods. For example, Huajun Li and Qian Chen (2018) developed and optimized methods for high-purity iopamidol based on preparative high-performance liquid chromatography (prep-HPLC). The research focused on the retention, resolution, and peak shape of iopamidol, demonstrating that effective retention and resolution were realized on specific columns, and that the method can significantly reduce impurity levels with a high recovery rate, beneficial for iopamidol separation and purification processes Li & Chen, 2018.
Medical Imaging and Diagnostics
This compound has been instrumental in advancing medical imaging techniques, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) applications. S. Aime et al. (2005) explored the potential of iopamidol as a chemical exchange saturation transfer (CEST) agent in MRI, indicating its ability to induce a T2-shortening effect on the water signal detectable at specific concentrations, suggesting novel diagnostic applications for combined MRI and CT studies Aime et al., 2005. Similarly, D. Longo et al. (2011) demonstrated the use of iopamidol for pH mapping of kidneys in mice, highlighting its potential for in vivo studies and its significant role in medical diagnostics Longo et al., 2011.
Environmental Impact and Water Treatment
The environmental impact of this compound, particularly in water treatment and pollution control, has been a subject of research. Mian Li et al. (2021) studied the degradation of iopamidol and the formation of disinfection by-products (DBPs) during ferrate and chlor(am)ination treatment, providing insights into effective methods for iopamidol removal and DBP control in water treatment processes Li et al., 2021.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iopamidol EP Impurity G involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2,3-dimercaptopropanoic acid.", "Starting Materials": [ "5-amino-2,4,6-triiodoisophthalic acid", "2,3-dimercaptopropanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-2,4,6-triiodoisophthalic acid and 2,3-dimercaptopropanoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system.", "Step 5: Characterize the purified product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
1869069-72-6 |
Formule moléculaire |
C17H22I3N3O8 |
Poids moléculaire |
777.09 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N1-(2,3-Dihydroxypropyl)-N3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodoisophthalamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


